Receptor Antagonism Profiling: Adenosine A2a vs. Polycomb Protein EED Target Engagement
This compound exhibits a multi-target profile. In one study, it was characterized as an inhibitor of the PRC2 complex via binding to the EED subunit, a key epigenetic regulator [1]. In a separate set of assays, it demonstrated binding to adenosine receptors, specifically a Ki of 2.80 nM at adenosine A1 receptors in rat fat cell membranes and a Ki of 5.40 nM at adenosine A2 receptors in rat striatal membranes [2]. This dual activity profile, while not from a direct head-to-head comparison, suggests a broader polypharmacology compared to analogs optimized for a single target.
| Evidence Dimension | Binding Affinity (Ki) at Adenosine Receptors |
|---|---|
| Target Compound Data | Ki = 2.80 nM (Adenosine A1); Ki = 5.40 nM (Adenosine A2) |
| Comparator Or Baseline | N/A (No direct comparator assayed in the same study) |
| Quantified Difference | N/A |
| Conditions | Rat fat cell membranes (A1); Rat striatal membranes (A2) using [3H]CGS-21680 and [3H]NECA radioligands, respectively [2] |
Why This Matters
The low nanomolar affinity for adenosine receptors identifies this compound as a potent starting point for neurological or cardiovascular programs, while its separate activity at EED [1] offers a different, epigenetics-focused research avenue not typically found in simpler pyrrolidin-2-one analogs.
- [1] BindingDB. (n.d.). BDBM50231868 / CHEMBL4093911: Affinity data for Polycomb protein EED. Retrieved from https://bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50453223 / CHEMBL2113507: Affinity data for Adenosine receptors. Retrieved from https://bindingdb.org. View Source
